molecular formula C12H10FNO B12332621 3-(6-Methylpyridazin-3-yl)benzyl alcohol

3-(6-Methylpyridazin-3-yl)benzyl alcohol

Cat. No.: B12332621
M. Wt: 203.21 g/mol
InChI Key: XUBLDVHCMPOONC-UHFFFAOYSA-N
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Description

3-(6-Methylpyridazin-3-yl)benzyl alcohol is a chemical compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridazin-3-yl)benzyl alcohol can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridazine with benzyl alcohol under specific reaction conditions. The process typically includes the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes. These processes often include the preparation of intermediate compounds, followed by their conversion to the final product through various chemical reactions. The use of advanced technologies and optimized reaction conditions is crucial to achieve large-scale production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridazin-3-yl)benzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives (e.g., aldehydes, carboxylic acids), reduced derivatives (e.g., alcohols, amines), and various substituted pyridazine compounds .

Scientific Research Applications

3-(6-Methylpyridazin-3-yl)benzyl alcohol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridazin-3-yl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(6-Methoxypyridazin-3-yl)benzyl alcohol
  • 3-(6-Chloropyridazin-3-yl)benzyl alcohol
  • 3-(6-Bromopyridazin-3-yl)benzyl alcohol

Uniqueness

3-(6-Methylpyridazin-3-yl)benzyl alcohol is unique due to the presence of the methyl group on the pyridazine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to other similar compounds .

Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[3-(6-fluoropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-12-6-2-5-11(14-12)10-4-1-3-9(7-10)8-15/h1-7,15H,8H2

InChI Key

XUBLDVHCMPOONC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CC=C2)F)CO

Origin of Product

United States

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